molecular formula C9H8Cl2N2 B13041167 (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile

(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile

Cat. No.: B13041167
M. Wt: 215.08 g/mol
InChI Key: JYYBCHTYMIOOLB-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a chiral nitrile derivative featuring a 2,4-dichlorophenyl group and an amino-propanenitrile backbone. The stereochemistry at the 3-position (S-configuration) and the electron-withdrawing chlorine substituents on the phenyl ring may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2,4-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1

InChI Key

JYYBCHTYMIOOLB-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CC#N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine and a nitrile source. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to form the desired product. The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Research Implications and Data Gaps

  • Structural vs. Functional Modifications : The dichlorophenyl group appears indispensable across analogs, while fluorine substitution or scaffold extensions (e.g., benzoannulene) tailor specificity and drug-like properties.
  • Therapeutic Potential: Patent data suggest applications in oncology, particularly kinase inhibition, though mechanistic details remain proprietary .

Biological Activity

(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H10Cl2N2
  • Molecular Weight : Approximately 215.08 g/mol
  • Functional Groups : Amino group, nitrile group, and dichlorophenyl moiety.

The presence of the dichlorophenyl group is believed to enhance the compound's biological activity through specific interactions with target proteins or enzymes.

The biological activity of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is hypothesized to involve:

  • Target Interaction : The compound may interact with various molecular targets including enzymes and receptors, modulating their activity.
  • Pathway Modulation : It could influence critical biological pathways related to inflammation and cancer progression.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, investigations into analogs have shown potential in inhibiting tumor necrosis factor (TNF), which is crucial in cancer progression and inflammatory responses. The specific anticancer effects of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile require further research to establish its efficacy and safety profiles.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. Compounds structurally analogous to (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile have been observed to inhibit inflammatory pathways, suggesting a potential role in treating conditions associated with chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile.

StudyFindings
Study 1Investigated the anti-inflammatory effects of similar compounds; found significant inhibition of TNF production.
Study 2Assessed the anticancer activity through MTT assays; exhibited moderate cytotoxicity against various cancer cell lines.
Study 3Explored molecular docking studies; indicated strong binding affinity with specific protein targets involved in cancer pathways.

Synthesis Methods

The synthesis of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves multi-step organic reactions. Common methods include:

  • Nitrilation : Introduction of the nitrile group via nucleophilic substitution.
  • Amination : Formation of the amino group through reductive amination processes.
  • Chlorination : Selective chlorination to introduce dichloro substituents on the phenyl ring.

These steps can be optimized for yield and efficiency in both laboratory and industrial settings .

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